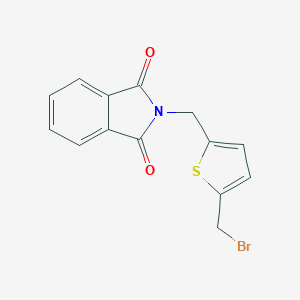
2-(Bromométhyl)-5-(phtalimidométhyl)thiophène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene is an organic compound that features a thiophene ring substituted with bromomethyl and phthalimidomethyl groups
Applications De Recherche Scientifique
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biological Research: It is employed in the synthesis of bioactive molecules and as a precursor for the development of enzyme inhibitors.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzo[b]thieno[2,3-d]thiophene derivatives, have been used as organic semiconductors .
Mode of Action
It’s worth noting that similar compounds have been synthesized using a pd(ii)-catalyzed sonogashira type cross-coupling reaction .
Biochemical Pathways
The compound’s thiophene core structure is a common motif in pharmaceuticals and biologically active molecules , suggesting it may interact with multiple biochemical pathways.
Pharmacokinetics
Boronic acids and their esters, which are structurally similar to the compound, are known to be only marginally stable in water , which could impact their bioavailability.
Result of Action
Similar compounds have shown fluorescence quantum yield , suggesting potential applications in optoelectronics and photonics.
Action Environment
Similar compounds are known to be sensitive to light and temperature , which could potentially influence their action and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene typically involves the bromination of 5-(phthalimidomethyl)thiophene. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form thiophene-S,S-dioxides, which have applications in organic electronics.
Reduction Reactions: The phthalimidomethyl group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or Rozen’s reagent (HOF·CH3CN) are used for oxidation. These reactions are conducted at low temperatures to prevent over-oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in anhydrous conditions to avoid side reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation Reactions: The major product is thiophene-S,S-dioxide.
Reduction Reactions: The primary product is the corresponding amine derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)thiophene: Lacks the phthalimidomethyl group, making it less versatile in certain synthetic applications.
5-(Phthalimidomethyl)thiophene: Lacks the bromomethyl group, limiting its reactivity in nucleophilic substitution reactions.
Thiophene-S,S-dioxide: An oxidized derivative with different electronic properties, used primarily in organic electronics.
Uniqueness
2-(Bromomethyl)-5-(phthalimidomethyl)thiophene is unique due to the presence of both bromomethyl and phthalimidomethyl groups, which provide a combination of reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis and materials science.
Propriétés
IUPAC Name |
2-[[5-(bromomethyl)thiophen-2-yl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-7-9-5-6-10(19-9)8-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-6H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZITBUKQUYRFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(S3)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407737 |
Source


|
| Record name | 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166888-26-2 |
Source


|
| Record name | 2-(Bromomethyl)-5-(phthalimidomethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
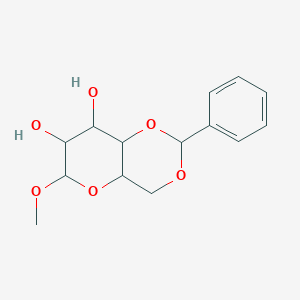


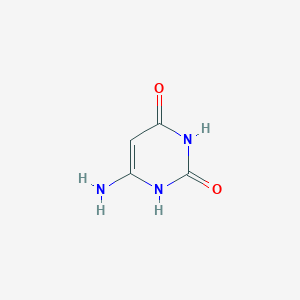
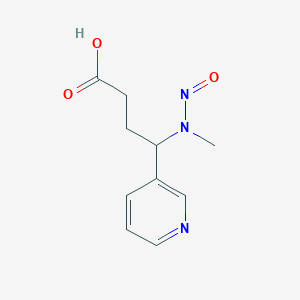

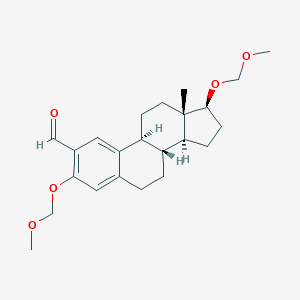

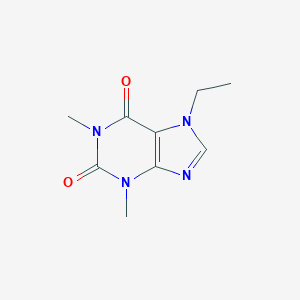
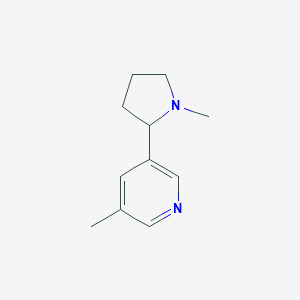
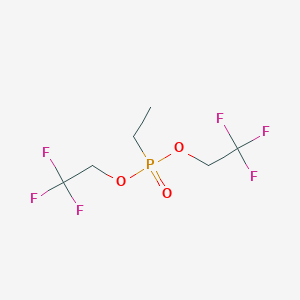
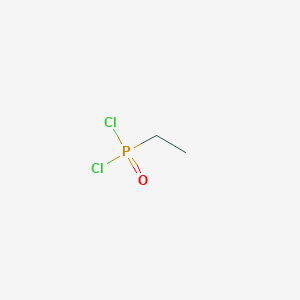

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)
